molecular formula C10H20O2 B7879253 3-(Cyclohexylmethoxy)propan-1-ol

3-(Cyclohexylmethoxy)propan-1-ol

Cat. No.: B7879253
M. Wt: 172.26 g/mol
InChI Key: ONMYWDQZZWWQSJ-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)propan-1-ol is an organic compound with the molecular formula C10H20O2. It consists of a cyclohexylmethoxy group attached to a propan-1-ol backbone. This compound is characterized by its unique structure, which includes a six-membered cyclohexane ring, an ether linkage, and a primary alcohol group. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethoxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexylmethanol with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclohexylmethanol attacks the carbon atom bonded to the chlorine atom in 3-chloropropan-1-ol, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethoxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclohexylmethoxypropan-1-amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: Cyclohexylmethoxypropanal or cyclohexylmethoxypropanoic acid.

    Reduction: Cyclohexylmethoxypropan-1-amine.

    Substitution: 3-(Cyclohexylmethoxy)propyl chloride.

Scientific Research Applications

3-(Cyclohexylmethoxy)propan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving alcohols and ethers.

    Medicine: It serves as a building block for the development of potential therapeutic agents targeting specific biological pathways.

    Industry: The compound is employed in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethoxy)propan-1-ol depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. For example, it may act as a substrate for alcohol dehydrogenase, leading to the formation of its oxidized products. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylmethoxy)phenylpropan-1-ol: This compound has a phenyl group instead of a propyl group, leading to different chemical properties and applications.

    3-(Cyclohexylmethoxy)propan-2-ol:

    Cyclohexylmethanol: Lacks the propan-1-ol backbone, making it less versatile in certain reactions.

Uniqueness

3-(Cyclohexylmethoxy)propan-1-ol is unique due to its combination of a cyclohexylmethoxy group and a primary alcohol, which provides a balance of hydrophobic and hydrophilic properties. This makes it suitable for a wide range of applications, from organic synthesis to industrial processes.

Properties

IUPAC Name

3-(cyclohexylmethoxy)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h10-11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMYWDQZZWWQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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